molecular formula C33H40BrP B14095033 Farnesyltriphenylphosphoniumbromide

Farnesyltriphenylphosphoniumbromide

Cat. No.: B14095033
M. Wt: 547.5 g/mol
InChI Key: PQBSWSAKCBVGRL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is a chemical compound known for its unique structure and properties It is a phosphonium salt with a triphenylphosphine moiety attached to a 3,7,11-trimethyldodeca-2,6,10-trien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide typically involves the reaction of triphenylphosphine with 3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes and proteins, affecting their function. It may also induce oxidative stress and disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide is unique due to its phosphonium salt structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C33H40BrP

Molecular Weight

547.5 g/mol

IUPAC Name

triphenyl(3,7,11-trimethyldodeca-2,6,10-trienyl)phosphanium;bromide

InChI

InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1

InChI Key

PQBSWSAKCBVGRL-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.